4-Chloro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether

Beschreibung

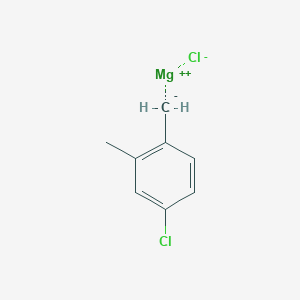

4-Chloro-2-methylbenzylmagnesium chloride is a Grignard reagent, an organomagnesium compound widely used in organic synthesis for nucleophilic addition reactions. Dissolved in diethyl ether at 0.25 M concentration, it is stabilized by the solvent’s Lewis basicity, which coordinates with magnesium to enhance reagent solubility and reactivity . Structurally, it features a benzyl group substituted with a chlorine atom at the para position and a methyl group at the ortho position (C₆H₃Cl(CH₃)CH₂MgCl). This substitution pattern influences its electronic and steric properties, making it suitable for selective carbon-carbon bond formation in aromatic systems.

Eigenschaften

IUPAC Name |

magnesium;4-chloro-1-methanidyl-2-methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl.ClH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZAWCWYNOVAFF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylbenzylmagnesium chloride is typically synthesized by reacting 4-Chloro-2-methylbenzyl chloride with magnesium metal in the presence of diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the preparation of 4-Chloro-2-methylbenzylmagnesium chloride follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then packaged in glass bottles with screw caps and septa to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-methylbenzylmagnesium chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

Common reagents used with 4-Chloro-2-methylbenzylmagnesium chloride include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.

Major Products Formed

The major products formed from reactions involving 4-Chloro-2-methylbenzylmagnesium chloride include secondary and tertiary alcohols, carboxylic acids, and various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Precursor for Complex Molecules

- Formation of Carbon-Carbon Bonds

- Synthesis of Functionalized Aromatics

Case Study 1: Synthesis of 1-Chloro-4-(4-methyl-3-pentenyl)benzene

In a study published by Thermo Scientific, 4-Chloro-2-methylbenzylmagnesium chloride was utilized as a precursor to synthesize 1-chloro-4-(4-methyl-3-pentenyl)benzene by reacting with 1-bromo-3-methyl-2-butene. The reaction demonstrated high yields and selectivity, showcasing the reagent's effectiveness in forming complex structures .

| Reactants | Products | Yield (%) |

|---|---|---|

| 4-Chloro-2-methylbenzylmagnesium chloride + 1-bromo-3-methyl-2-butene | 1-Chloro-4-(4-methyl-3-pentenyl)benzene | >85% |

Case Study 2: Nucleophilic Addition Reactions

Another application highlighted the use of this Grignard reagent in nucleophilic addition reactions with carbonyl compounds. The resulting alcohols showed potential as intermediates for further transformations into bioactive molecules .

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | 4-Chloro-2-methylbenzylmagnesium chloride + Acetone | 4-Chloro-2-methylbenzyl alcohol | >90% |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₈H₈ClMg

- Molecular Weight : 163.95 g/mol

- Solvent : Diethyl ether (0.25 M)

- Reactivity : Moderate due to electron-withdrawing chloro and steric methyl groups.

- Applications : Synthesis of diarylmethanes, substituted alcohols, and ketones via nucleophilic addition .

Structural and Functional Group Comparisons

Grignard reagents vary significantly in reactivity and stability based on substituents and solvent. Below is a detailed comparison with structurally related compounds:

p-Chlorobenzylmagnesium Chloride

- Structure : Benzyl group with para-chloro substitution (C₆H₄ClCH₂MgCl).

- Reactivity : Higher than 4-chloro-2-methylbenzylmagnesium chloride due to the absence of steric hindrance from the methyl group.

- Applications : Used in synthesizing diarylmethanes and tertiary alcohols .

- Key Difference : Methyl substitution in the target compound reduces reactivity but improves regioselectivity in aromatic substitutions.

2,4-Dichlorobenzylmagnesium Chloride

- Structure : Benzyl group with two chloro substituents (C₆H₃Cl₂CH₂MgCl).

- Reactivity : Lower than the target compound due to stronger electron-withdrawing effects from dual chloro groups.

- Applications : Effective in electrophilic aromatic substitutions where electron-deficient intermediates are required .

(4-Trifluoromethylphenyl)magnesium Bromide

- Structure : Aryl group with trifluoromethyl substitution (C₆H₄CF₃MgBr).

- Reactivity : Lower nucleophilicity due to the strong electron-withdrawing CF₃ group.

- Solvent : Typically prepared in tetrahydrofuran (THF), which enhances stability but alters reaction kinetics compared to diethyl ether .

n-Propylmagnesium Chloride (2.0 M in Diethyl Ether)

- Structure : Straight-chain alkyl group (CH₂CH₂CH₂MgCl).

- Reactivity : Higher than aryl Grignards due to the electron-donating alkyl group.

- Concentration : Higher concentration (2.0 M) allows for faster reaction rates but requires careful handling due to increased flammability .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents | Solvent | Concentration | Reactivity | Key Applications |

|---|---|---|---|---|---|---|

| 4-Chloro-2-methylbenzylmagnesium chloride | C₈H₈ClMg | Cl (para), CH₃ (ortho) | Diethyl ether | 0.25 M | Moderate | Aromatic coupling, alcohols |

| p-Chlorobenzylmagnesium chloride | C₇H₆ClMg | Cl (para) | Diethyl ether | Not specified | High | Diarylmethanes, ketones |

| 2,4-Dichlorobenzylmagnesium chloride | C₇H₅Cl₂Mg | Cl (para, meta) | Diethyl ether | 0.25 M | Low | Electrophilic substitutions |

| (4-Trifluoromethylphenyl)magnesium bromide | C₇H₄BrF₃Mg | CF₃ (para) | THF | 0.5–1.0 M | Very Low | Fluorinated aromatics |

| n-Propylmagnesium chloride | C₃H₇ClMg | CH₂CH₂CH₃ | Diethyl ether | 2.0 M | Very High | Alkylation, Grignard reactions |

Reactivity and Stability Trends

- Electron-Withdrawing Groups (Cl, CF₃) : Reduce nucleophilicity but enhance stability. For example, 4-chloro-2-methylbenzylmagnesium chloride is less reactive than p-chlorobenzylmagnesium chloride due to steric effects .

- Solvent Effects : Diethyl ether provides moderate stabilization, while THF (used in CF₃-substituted reagents) increases solubility but may alter reaction pathways .

- Concentration : Lower concentrations (e.g., 0.25 M) improve safety and control in small-scale syntheses, whereas higher concentrations (e.g., 2.0 M) are preferred for industrial scalability .

Biologische Aktivität

4-Chloro-2-methylbenzylmagnesium chloride (C8H9ClMg) is a Grignard reagent widely used in organic synthesis. This compound exhibits notable biological activities that are of interest in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H9ClMg

- Molecular Weight : 174.5 g/mol

- Solvent : Diethyl ether

- Concentration : 0.25 M

Biological Activity Overview

Grignard reagents, including 4-chloro-2-methylbenzylmagnesium chloride, have been shown to interact with various biological systems, influencing enzymatic activity, cellular processes, and potentially acting as therapeutic agents.

- Enzyme Inhibition : Grignard reagents can act as inhibitors of certain enzymes due to their electrophilic nature, which allows them to form covalent bonds with nucleophilic sites on enzymes.

- Cellular Interaction : The lipophilicity of the chloro-substituent enhances membrane penetration, potentially affecting cellular signaling pathways.

- Anticancer Activity : Compounds similar to 4-chloro-2-methylbenzylmagnesium chloride have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Studies

- Anticancer Activity : A study investigated the effects of chlorinated benzyl compounds on cancer cell lines. It was found that the presence of a chloro group significantly improved the potency against specific targets in cancer therapy, enhancing binding affinity and efficacy .

- Genotoxicity Assessment : Research conducted on similar compounds revealed that certain chlorinated Grignard reagents exhibited mutagenic potential in bacterial assays (Ames test), indicating a need for caution in therapeutic applications .

- Metabolic Studies : A metabolic study indicated that magnesium-containing compounds influence gastrointestinal absorption and metabolism, impacting overall bioavailability and therapeutic effectiveness .

Data Tables

Toxicological Evaluations

Toxicological assessments are crucial for understanding the safety profile of 4-chloro-2-methylbenzylmagnesium chloride. Evaluations have shown that while it exhibits some beneficial biological activities, it also poses risks such as:

- Potential mutagenicity.

- Cytotoxic effects at high concentrations.

- Impacts on metabolic processes leading to altered absorption rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.